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Compound of Interest

Compound Name: Csf1R-IN-13

Cat. No.: B12413163

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the structure-activity relationship
(SAR) of Csf1R-IN-13, a potent inhibitor of the Colony-Stimulating Factor 1 Receptor (Csf1R).
This document details the quantitative inhibitory activities of Csf1R-IN-13 and related
isoindolinone derivatives, outlines the experimental protocols for their synthesis and biological
evaluation, and visualizes the core signaling pathway affected. All data and methodologies are
referenced from the primary patent literature.

Introduction to CsflR and Csfl1R-IN-13

The Colony-Stimulating Factor 1 Receptor (CsflR), a member of the receptor tyrosine kinase
family, is a key regulator of the survival, proliferation, and differentiation of macrophages and
other myeloid lineage cells. Dysregulation of the Csf1R signaling pathway is implicated in a
variety of diseases, including cancer, inflammatory disorders, and neurodegenerative
conditions. As such, Csf1R has emerged as a critical therapeutic target.

CsflR-IN-13 is an isoindolinone-based compound identified as a potent Csf1R inhibitor.[1] It is
specifically designated as compound 32 in patent WO2019134661A1.[1] This guide delves into
the SAR of this chemical series, providing valuable insights for researchers in the field of
kinase inhibitor drug discovery.

CsflR Signaling Pathway
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Activation of Csfl1R by its ligands, CSF-1 or IL-34, leads to receptor dimerization and
autophosphorylation of specific tyrosine residues in the intracellular domain. This initiates a
cascade of downstream signaling events, primarily through the PI3K/AKT and MAPK/ERK
pathways, which are crucial for cell survival, proliferation, and differentiation. Inhibition of Csf1R
by small molecules like Csf1R-IN-13 blocks these downstream signals.
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Figure 1: Simplified Csf1R Signaling Pathway and Point of Inhibition.
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Structure-Activity Relationship (SAR) Data

The inhibitory activity of CsflR-IN-13 and a selection of its analogs against the Csf1R enzyme

is summarized below. The data highlights key structural modifications and their impact on

potency, providing a clear SAR profile. All compounds are derived from the isoindolinone

scaffold.
CsflR IC50
Compound ID R1 R2 R3
(nM)
CsflR-IN-13 (Ex. 4-methoxy-
o ) 5-methoxy 15
32) pyridin-2-ylamino
4-methoxy-
Example 1 H i 5-methoxy 3.2
phenylamino
6-methoxy-
Example 15 H o ) 5-methoxy 2.8
pyridin-3-ylamino
5-methoxy-
Example 25 H o ] 5-methoxy 4.5
pyridin-2-ylamino
4-ethoxy-pyridin-
Example 33 H ) 5-methoxy 2.1
2-ylamino
4-methoxy-
Example 40 F o ) 5-methoxy 5.6
pyridin-2-ylamino
4-methoxy-
Example 52 H 5-H 10.3

pyridin-2-ylamino

Data extracted from patent WO2019134661A1.

SAR Summary:

e R2 Group: The nature and substitution pattern on the amino-pyridine/phenyl ring at the R2

position is critical for high potency. The 4-methoxy-pyridin-2-ylamino group in CsflR-IN-13

appears optimal. Shifting the methoxy group (e.g., Example 15 and 25) or replacing the

pyridine with a phenyl ring (Example 1) slightly reduces activity.
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» R3 Group: A methoxy group at the 5-position of the isoindolinone core (R3) is favorable for
potency, as demonstrated by the reduced activity of Example 52, which lacks this group.

e R1 Group: Substitution on the isoindolinone nitrogen (R1) is generally not well-tolerated. The
unsubstituted parent compound (R1=H) consistently shows the highest potency. Introduction
of a fluorine atom (Example 40) leads to a decrease in inhibitory activity.

Experimental Protocols

The following are the detailed methodologies for the synthesis of Csf1R-IN-13 and the
biological assays used to determine its inhibitory activity, as described in patent
WO02019134661A1.

Synthesis of Csfl1R-IN-13 (Example 32)

The synthesis of CsflR-IN-13 is a multi-step process, with the key final step involving a Suzuki
coupling reaction.
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Figure 2: General Synthetic Workflow for Csf1R-IN-13.

Step-by-step Procedure:
¢ Preparation of 6-(4-methoxypyridin-2-ylamino)-5-methoxyisoindolin-1-one:

o To a solution of 6-bromo-5-methoxyisoindolin-1-one (1.0 eq) in dioxane was added 4-
methoxypyridin-2-amine (1.2 eq), potassium carbonate (2.0 eq), and a palladium catalyst
such as Pd(dppf)CI2 (0.1 eq).

o The reaction mixture was degassed and heated to 100°C under a nitrogen atmosphere for
12 hours.

o After cooling, the mixture was diluted with water and extracted with ethyl acetate.
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o The organic layers were combined, dried over sodium sulfate, and concentrated under
reduced pressure.

o The crude product was purified by column chromatography to yield the desired
intermediate.

e Final Synthesis of Csf1R-IN-13:

o The product from the previous step was then subjected to further modifications as detailed
in the patent to arrive at the final compound, CsflR-IN-13. The patent describes a final
Suzuki coupling step to introduce the substituted pyridine moiety.

(Note: This is a generalized summary. For exact reagent quantities, reaction times, and
purification methods, direct consultation of patent W0O2019134661A1 is recommended.)

Biological Evaluation Protocols

This assay measures the ability of a compound to inhibit the phosphorylation of a substrate by
the CsflR kinase domain.

¢ Principle: A time-resolved fluorescence resonance energy transfer (TR-FRET) assay was
utilized. The assay measures the phosphorylation of a biotinylated poly-GT (glutamic acid-
tyrosine) substrate by the recombinant human Csf1R kinase domain.

o Materials:
o Recombinant human Csf1R (kinase domain)
o Biotin-poly-GT substrate
o ATP

o Assay Buffer (e.g., 50 mM HEPES, pH 7.5, 10 mM MgCI2, 1 mM EGTA, 2 mM DTT, 0.01%
Tween-20)

o Europium-labeled anti-phosphotyrosine antibody

o Streptavidin-Allophycocyanin (SA-APC) conjugate
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o 384-well low-volume black plates

e Procedure:

[e]

Test compounds were serially diluted in DMSO and then further diluted in assay buffer.

o

2 pL of the diluted compound was added to the wells of the 384-well plate.

[¢]

4 uL of Csf1lR enzyme solution was added to each well.

o The reaction was initiated by adding 4 pL of a mixture of ATP and biotin-poly-GT substrate.
The final ATP concentration was at the Km value.

o The plate was incubated at room temperature for 60 minutes.

o The reaction was stopped by adding 5 uL of stop buffer containing EDTA, the europium-
labeled anti-phosphotyrosine antibody, and SA-APC.

o The plate was incubated for another 60 minutes at room temperature to allow for signal
development.

o The TR-FRET signal was read on a suitable plate reader (excitation at 320 nm, emission
at 615 nm and 665 nm).

o IC50 values were calculated by fitting the dose-response curves using a four-parameter
logistic equation.

This assay determines the inhibitory effect of compounds on Csf1R autophosphorylation in a
cellular context.

e Principle: The assay measures the level of phosphorylated Csf1R in M-NFS-60 cells (a
murine macrophage cell line that expresses Csf1R) upon stimulation with CSF-1.

o Materials:

o M-NFS-60 cells

o RPMI-1640 medium with 10% FBS
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o Recombinant murine CSF-1
o Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)

o ELISA-based assay kit for phosphorylated Csf1R or Western Blotting reagents.

e Procedure:

o M-NFS-60 cells were seeded in 96-well plates and starved overnight in a serum-free
medium.

o Cells were pre-incubated with various concentrations of the test compound for 1 hour.
o Cells were then stimulated with CSF-1 (e.g., 100 ng/mL) for 10 minutes at 37°C.
o The medium was removed, and the cells were lysed.

o The concentration of phosphorylated Csf1R in the cell lysates was quantified using a
sandwich ELISA method.

o Alternatively, lysates were analyzed by SDS-PAGE and Western blotting using an antibody
specific for phospho-Csf1R.

o IC50 values were determined by analyzing the concentration-dependent inhibition of
Csf1R phosphorylation.
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Figure 3: Workflow for Csf1R Biological Assays.

Conclusion
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CsflR-IN-13 is a highly potent, isoindolinone-based inhibitor of Csf1R. The structure-activity
relationship studies indicate that the potency is finely tuned by the substituents on the
isoindolinone core and the appended amino-pyridine moiety. The detailed experimental
protocols provided herein offer a robust framework for the synthesis and evaluation of this class
of inhibitors. This technical guide serves as a valuable resource for researchers engaged in the
development of novel therapeutics targeting the Csf1R pathway.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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